2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime
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Description
“2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime” is a chemical compound that can be purchased from various suppliers . It has a CAS number of 478065-88-2.
Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other chemicals .Scientific Research Applications
Synthesis and Applications in Heterocycle Construction
The compound is notably utilized in the synthesis of various heterocyclic structures. Meth-Cohn et al. (1981) explored the conversion of 2-chloroquinoline-3-carbaldehydes into diverse fused quinolines including thieno-, pyridazino-, and furo-quinolines, highlighting the versatility of this compound in synthesizing complex heterocycles (Meth-Cohn et al., 1981). Similarly, Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, underlining their significance in constructing fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
Photoredox Catalyzed Synthesis
An and Yu (2015) reported a one-pot synthesis of phenanthridines and quinolines using this compound, where O-(4-Cyanobenzoyl)hydroxylamine was employed as the nitrogen source. This approach, catalyzed by Brønsted acid and using visible light photoredox, illustrates an innovative method for aza-arene synthesis (An & Yu, 2015).
Radical Cyclization in Heterocycle Synthesis
Miyata et al. (2002) described a method involving sulfanyl radical addition-cyclization of oxime ethers connected to alkenes. This process is significant for the practical synthesis of cyclic β-amino acids, demonstrating the compound's role in advanced synthetic chemistry (Miyata et al., 2002).
Enzymatic Enhancement Through Novel Synthesis
Abass (2007) detailed the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions, using 4-chlorobenzo[h]quinolin-2(1H)-one and its 4-sulfanyl derivative. These products were found to significantly enhance α-amylase activity, suggesting potential biochemical applications (Abass, 2007).
Application in Antileukotrienic Drug Synthesis
Jampílek et al. (2004) synthesized variants of this compound as potential antileukotrienic drugs, emphasizing its application in therapeutic drug development (Jampílek et al., 2004).
Non-Covalent Synthesis Utilizing Oxime Synthons
Tarai and Baruah (2016) explored the use of oxime–quinoline synthons in non-covalent synthesis, providing insights into the structural versatility and potential applications in molecular engineering (Tarai & Baruah, 2016).
Conformationally Constrained Masked Cysteines Synthesis
Clerici et al. (1999) described the synthesis of novel conformationally constrained masked cysteines, highlighting the compound's use in the preparation of unique biochemical structures (Clerici et al., 1999).
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2OS/c25-21-9-5-17(6-10-21)15-29-27-14-20-13-19-3-1-2-4-23(19)28-24(20)30-16-18-7-11-22(26)12-8-18/h1-14H,15-16H2/b27-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOJWAXJNPNGLL-MZJWZYIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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